molecular formula C21H22N2O B14189924 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide CAS No. 922704-94-7

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide

Katalognummer: B14189924
CAS-Nummer: 922704-94-7
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: ZJCFZVVBLDTJSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide typically involves the reaction of diphenylmethanone with an appropriate amine and an alkenyl halide. The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The reaction mixture is heated to around 90°C for 18 hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkenyl or aromatic positions using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

922704-94-7

Molekularformel

C21H22N2O

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-(benzhydrylideneamino)-2-prop-2-enylpent-4-enamide

InChI

InChI=1S/C21H22N2O/c1-3-15-21(16-4-2,20(22)24)23-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2,(H2,22,24)

InChI-Schlüssel

ZJCFZVVBLDTJSY-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CC=C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.